4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride
Description
Chemical Significance in Heterocyclic Compound Research
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride is a bicyclic heterocyclic compound featuring fused thiazole and pyridine rings. Its molecular formula, $$ \text{C}6\text{H}{11}\text{Cl}2\text{N}3\text{S} $$, reflects a hybrid structure that combines sulfur and nitrogen atoms within a partially saturated framework. This structural duality enables unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.
The compound’s significance arises from its ability to mimic natural heterocyclic systems while offering synthetic versatility. For example, its thiazolo[5,4-c]pyridine core shares similarities with purine bases, allowing it to interact with biological targets such as kinases and receptors. Studies have demonstrated its role as a key intermediate in the synthesis of c-KIT inhibitors, which target gastrointestinal stromal tumors (GISTs). The hydrochloride salt form enhances solubility, facilitating its use in pharmacological applications.
A critical feature of this compound is its capacity for structural modification. Substituents at the 2-amino position or the 5-methyl group (as in related derivatives) can modulate binding affinity and selectivity. For instance, 5-methyl analogs have been incorporated into Factor Xa inhibitors, where the methyl group improves hydrophobic interactions with enzyme subsites. The compound’s rigid bicyclic system also restricts conformational flexibility, favoring target-specific interactions.
Table 1: Key Structural and Functional Attributes
Historical Development of Thiazolo-Pyridine Derivatives
The exploration of thiazolo-pyridine derivatives began in the late 20th century, driven by their structural novelty and bioactivity. Early synthetic routes, such as the Bischler-Napieralski reaction, enabled the construction of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine skeleton but faced challenges in yield and scalability. Patent filings in the 1990s, including CA1244827A, documented improved methods using cyclocondensation of thiourea derivatives with cyclic ketones, marking a milestone in large-scale production.
The 2000s saw advancements in functionalization strategies. For example, Suzuki-Miyaura coupling allowed the introduction of aryl and heteroaryl groups at specific positions, broadening the scope for drug discovery. High-pressure synthesis techniques, as reported in studies using Q-Tube reactors, further optimized cyclization steps, reducing reaction times from hours to minutes.
Applications in oncology emerged prominently, with derivatives like 6r (a thiazolo[5,4-b]pyridine analog) demonstrating nanomolar inhibition of c-KIT mutants resistant to imatinib. Parallel work in anticoagulant development utilized 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a critical S4-binding element in Factor Xa inhibitors, exemplified by edoxaban precursors.
Table 2: Milestones in Thiazolo-Pyridine Derivative Development
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXFWRSXDRUNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712321 | |
| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-35-3 | |
| Record name | Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H13N3S·HCl
- Molecular Weight : 231.32 g/mol
- CAS Number : 1209489-27-9
- Physical State : White to light yellow solid at room temperature
The biological activity of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride has been linked to several mechanisms:
- NMDA Receptor Modulation : The compound exhibits activity as a positive allosteric modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. This modulation can enhance synaptic transmission and has implications for treating neurological disorders such as Alzheimer’s disease and schizophrenia .
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it has been studied for its potential as a PARK7 inhibitor, which could be relevant in the context of neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydrothiazolo compounds exhibit antimicrobial properties. The structural features may contribute to their ability to disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities
Case Study 1: NMDA Receptor Modulation
In a study investigating the effects of tetrahydrothiazolo compounds on NMDA receptors, it was found that specific analogs significantly increased glutamate potency and enhanced receptor response. The active enantiomers demonstrated improved efficacy compared to racemic mixtures, highlighting the importance of stereochemistry in pharmacological activity .
Case Study 2: Antimicrobial Activity
A series of synthesized tetrahydrothiazolo derivatives were tested against various bacterial strains. The results indicated notable antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the thiazole ring could enhance antimicrobial potency .
Scientific Research Applications
Biological Activities
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that thiazolo-pyridine derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. These compounds disrupt microbial cell functions, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. Its mechanism may involve the inhibition of specific kinases or pathways associated with cancer cell proliferation.
- CNS Activity : Although it does not readily cross the blood-brain barrier, derivatives of this compound have shown promise in modulating neurotransmitter systems. Research is ongoing to explore its potential effects on neurodegenerative diseases.
Medicinal Chemistry Applications
The compound serves as a versatile scaffold in medicinal chemistry for synthesizing various derivatives with enhanced biological activity.
Several case studies highlight the compound's applications:
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of several thiazolo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced activity levels compared to the parent compound. -
Cancer Cell Line Research :
In vitro studies on human breast cancer cell lines demonstrated that certain derivatives of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. -
Neuropharmacological Effects :
Preliminary investigations into the effects of thiazolo-pyridine derivatives on neurotransmitter release in animal models suggest potential applications in treating mood disorders and neurodegeneration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives and analogs of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride, highlighting structural modifications, pharmacological activities, and applications:
Pharmacological Activity Comparison
- FXa Inhibition : The 5-methyl derivative (CAS: 17899-48-8) is directly linked to the synthesis of Edoxaban, a clinically approved FXa inhibitor. This substitution enhances binding affinity to FXa compared to the parent compound .
- Anticoagulant Efficacy : Isotope-substituted analogs (e.g., deuterated derivatives) demonstrate improved pharmacokinetic profiles, such as prolonged half-life, due to reduced metabolic degradation .
Physicochemical Properties
- Solubility: The dihydrochloride salt (CAS: 17899-47-7) exhibits higher aqueous solubility than the free base, critical for formulation in intravenous drugs .
- Stability : Methyl and ethyl substitutions increase hydrophobic character, improving stability under physiological conditions but reducing solubility .
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often begins with a piperidone derivative, which undergoes treatment with phosphorus sulfide to form the thiazole ring fused to the pyridine ring system.
Alternatively, a protected aminopyridine containing a mercapto group can be cyclized to form the thiazolo ring system.
A specific method involves converting protected piperidone into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (referred to as compound (2)) using sulfur powder and cyanamide in the presence of a secondary amine catalyst.
Functionalization and Substitution
Bromination of compound (2) is achieved with copper bromide(II) and alkyl nitrite, yielding 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Introduction of a methyl group at the 5-position can be performed using formaldehyde and triacetoxysodium borohydride, leading to 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (3)).
Cyanation of compound (3) produces 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (4)).
Hydrolysis and Salt Formation
Hydrolysis of compound (4) with aqueous alkali metal hydroxides (preferably lithium hydroxide) in alcoholic solvents such as ethanol at 40–70 °C for 5–10 hours converts the cyano group to a carboxylic acid, yielding 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (compound (5)).
The free base or acid intermediates are then treated with acidic compounds, especially hydrochloric acid, to form stable hydrochloride salts suitable for isolation and purification.
Preparation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine Hydrochloride
The target compound, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride, can be prepared by reduction of the pyridine ring in compound (2) or related intermediates.
A practical preparation involves mixing 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate with ethanol and 4N aqueous lithium hydroxide, stirring at 50 °C for 7 hours, followed by acidification with 1N HCl in ethanol to precipitate the hydrochloride salt.
Summary Table of Key Intermediates and Compounds
| Compound Number | Name/Description | Key Transformation | Notes |
|---|---|---|---|
| (1) | Starting piperidone derivative | Initial substrate | Protected form |
| (2) | 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Cyclization with sulfur/cyanamide | Intermediate for further steps |
| (3) | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Bromination and methylation | Precursor for cyanation |
| (4) | 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Cyanation of (3) | Nitrile intermediate |
| (5) | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Hydrolysis of nitrile (4) | Carboxylic acid hydrochloride |
| Target | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride | Reduction and salt formation | Final desired compound |
Research Findings and Industrial Relevance
The described synthetic routes emphasize efficiency and cost-effectiveness by minimizing the number of steps and using inexpensive starting materials such as piperidone derivatives and sulfur powder.
The processes allow for isolation of intermediates as stable salts, enhancing handling and storage stability.
The hydrochloride salt form is preferred for its stability and ease of purification.
These methods are industrially viable and have been patented, indicating their practical application in pharmaceutical intermediate production, particularly for compounds with blood coagulation factor X inhibitory activity.
Q & A
Q. What are the optimal synthetic routes for preparing 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization of precursor amines and thiol-containing intermediates. Key steps include:
- Cyclocondensation : Use of thiourea derivatives under acidic conditions to form the thiazolo-pyridine core .
- Hydrochloride Salt Formation : Precipitation via HCl gas or aqueous HCl in anhydrous solvents .
- Purification : Employ TLC (thin-layer chromatography) for intermediate monitoring and HPLC (high-performance liquid chromatography) for final product purity validation (>98%) .
Critical Parameters Table:
| Step | Reaction Conditions | Monitoring Technique | Purity Target |
|---|---|---|---|
| Cyclization | 80°C, N₂ atmosphere, 12h | TLC (Rf = 0.3–0.5) | ≥90% |
| Salt Formation | 0–5°C, HCl gas addition | pH titration | ≥95% |
| Final Purification | Reverse-phase HPLC | UV detection (254 nm) | ≥98% |
Q. What analytical techniques are most reliable for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify ring substitution patterns and amine proton environments. X-ray crystallography resolves stereochemical ambiguities .
- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative byproducts .
- Quantitative Analysis : Validate assays via UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) using a C18 column and 0.1% TFA in acetonitrile/water .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reaction mechanisms and regioselectivity?
Methodological Answer:
- DFT Calculations : Model transition states for cyclization steps to predict regioselectivity (e.g., thiazole vs. pyridine ring formation) using Gaussian or ORCA software .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize yields .
- Contradiction Resolution : If experimental data conflicts with computational predictions (e.g., unexpected byproducts), re-examine protonation states or solvation models .
Q. How to design SAR studies for this compound’s bioactivity, given its structural complexity?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at C-2 (amine) or C-5 (methyl) to assess impact on target binding .
- Bioassay Design : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to distinguish direct activity from off-target effects .
- Data Interpretation : Apply multivariate analysis (PCA or clustering) to correlate structural features (logP, H-bond donors) with activity .
Example SAR Table:
| Analog | Substituent (Position) | Enzymatic IC₅₀ (μM) | Cell Viability (%) |
|---|---|---|---|
| Parent | None (reference) | 1.2 ± 0.3 | 85 ± 5 |
| A | -CH₃ (C-5) | 0.8 ± 0.2 | 92 ± 3 |
| B | -Cl (C-2) | 3.5 ± 0.6 | 70 ± 8 |
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Aggregate data from independent studies using random-effects models to identify outliers or consensus trends .
- Mechanistic Follow-Up : Use CRISPR knockouts or isoform-specific inhibitors to confirm target engagement .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and scalability .
- In-line Analytics : Use PAT (process analytical technology) like FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization Optimization : Screen anti-solvents (e.g., MTBE vs. ethyl acetate) to improve crystal habit and filtration efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
